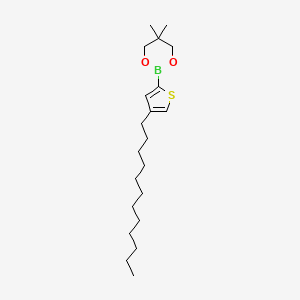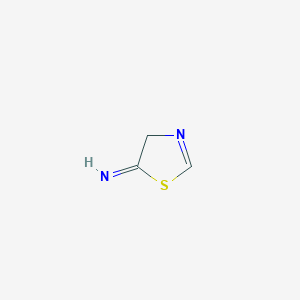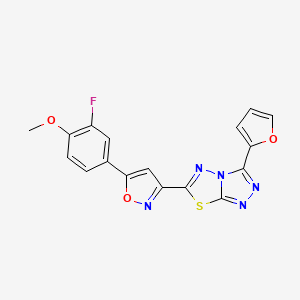![molecular formula C23H26N2 B12616387 1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine CAS No. 918482-29-8](/img/structure/B12616387.png)
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthalene ring and a phenylethyl group attached to a piperazine ring
准备方法
The synthesis of 1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-carbaldehyde and 2-phenylethylamine as the primary starting materials.
Formation of Intermediate: The naphthalene-2-carbaldehyde undergoes a condensation reaction with 2-phenylethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The resulting amine undergoes cyclization with piperazine in the presence of a suitable catalyst to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles such as halides or alkyl groups.
Acylation: Acylation reactions can be performed using acyl chlorides or anhydrides to introduce acyl groups onto the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to cross the blood-brain barrier makes it a promising candidate for neurological research.
相似化合物的比较
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Similar in structure but lacks the naphthalene ring, making it less complex and potentially less active in certain biological assays.
1-(2-Phenylethyl)piperazine: Lacks the naphthalene ring, which may result in different binding affinities and biological activities.
1-(Naphthalen-2-yl)piperazine: Lacks the phenylethyl group, which may affect its overall chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
918482-29-8 |
|---|---|
分子式 |
C23H26N2 |
分子量 |
330.5 g/mol |
IUPAC 名称 |
1-(naphthalen-2-ylmethyl)-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C23H26N2/c1-2-6-20(7-3-1)12-13-24-14-16-25(17-15-24)19-21-10-11-22-8-4-5-9-23(22)18-21/h1-11,18H,12-17,19H2 |
InChI 键 |
HINSRJYPADYLAC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


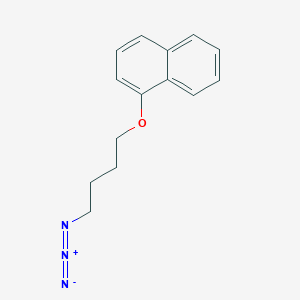
![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)
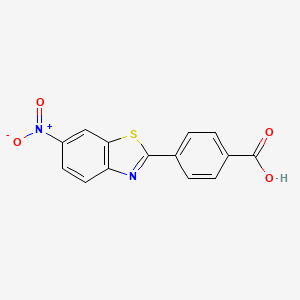
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)
![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)
